molecular formula C12H15NO2 B13512931 Ethyl 3-(azetidin-3-yl)benzoate

Ethyl 3-(azetidin-3-yl)benzoate

Cat. No.: B13512931
M. Wt: 205.25 g/mol
InChI Key: APTOEKQSDHACJU-UHFFFAOYSA-N
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Description

Ethyl 3-(azetidin-3-yl)benzoate is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-(azetidin-3-yl)benzoate typically involves the formation of the azetidine ring followed by its attachment to the benzoate moiety. One common method includes the aza-Michael addition of NH-heterocycles to (N-Boc-azetidin-3-ylidene)acetate, which is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(azetidin-3-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The azetidine ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzoate moiety can participate in substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving nucleophiles or electrophiles, depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized azetidine derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Ethyl 3-(azetidin-3-yl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-(azetidin-3-yl)benzoate involves its interaction with specific molecular targets, which can vary depending on its application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets are subject to ongoing research and can differ based on the specific context of use .

Comparison with Similar Compounds

Ethyl 3-(azetidin-3-yl)benzoate can be compared with other azetidine-containing compounds, such as:

Uniqueness: The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the synthesis of novel heterocyclic compounds and potential pharmaceuticals.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

ethyl 3-(azetidin-3-yl)benzoate

InChI

InChI=1S/C12H15NO2/c1-2-15-12(14)10-5-3-4-9(6-10)11-7-13-8-11/h3-6,11,13H,2,7-8H2,1H3

InChI Key

APTOEKQSDHACJU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)C2CNC2

Origin of Product

United States

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